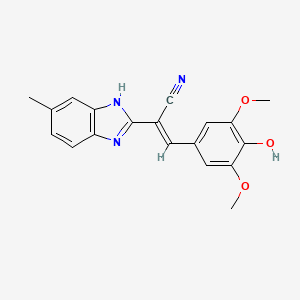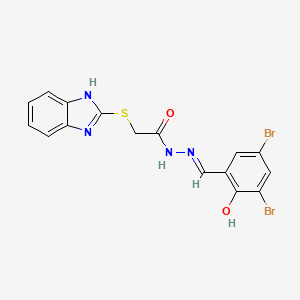![molecular formula C17H17N3O5S B3723033 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B3723033.png)
1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine
Übersicht
Beschreibung
1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine, also known as NMSI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMSI is a heterocyclic compound with a molecular formula of C18H14N2O6S and a molecular weight of 398.38 g/mol.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine involves its binding to the active site of the target enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. The nitrophenylsulfonyl group of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine is believed to play a crucial role in its inhibitory activity by forming hydrogen bonds with the amino acid residues of the enzyme's active site.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce intraocular pressure in animal models of glaucoma, indicating its potential use as a therapeutic agent for this condition. Additionally, 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine has been found to exhibit antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine in lab experiments is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine is its relatively high cost, which may make it less accessible to researchers with limited funding.
Zukünftige Richtungen
There are several future directions for the research of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine. One potential area of focus is the development of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine-based drugs for the treatment of Alzheimer's and glaucoma. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine and to identify other potential therapeutic targets for this compound. Finally, the synthesis of 1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine analogs with improved inhibitory activity and reduced toxicity may lead to the development of more effective drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzoyl)-3-[(2-nitrophenyl)sulfonyl]imidazolidine has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic benefits in the treatment of diseases such as Alzheimer's and glaucoma.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[3-(2-nitrophenyl)sulfonylimidazolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-13-6-8-14(9-7-13)17(21)18-10-11-19(12-18)26(24,25)16-5-3-2-4-15(16)20(22)23/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSLUUWFUQXMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B3722973.png)
![4-{2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)ethylidene]hydrazino}-4-oxobutanoic acid](/img/structure/B3722982.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722988.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723000.png)

![2-methoxybenzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723009.png)

![N-{[(2,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B3723022.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B3723039.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)


![5-(diethylamino)-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B3723065.png)
